Anti-infective agent 3

Description

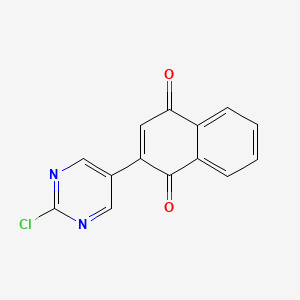

Structure

3D Structure

Properties

Molecular Formula |

C14H7ClN2O2 |

|---|---|

Molecular Weight |

270.67 g/mol |

IUPAC Name |

2-(2-chloropyrimidin-5-yl)naphthalene-1,4-dione |

InChI |

InChI=1S/C14H7ClN2O2/c15-14-16-6-8(7-17-14)11-5-12(18)9-3-1-2-4-10(9)13(11)19/h1-7H |

InChI Key |

ATMLLUNHBNEJKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C3=CN=C(N=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Ofloxacin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class.[1][2] Its bactericidal activity is primarily achieved through the targeted inhibition of essential bacterial enzymes involved in DNA replication. This document provides a detailed examination of the molecular mechanism of Ofloxacin, presents quantitative data on its efficacy, and outlines the standard experimental protocols used to determine its antimicrobial activity.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for Ofloxacin is the inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][3] These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents.

-

DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress and allowing the DNA strands to be unwound for replication.[4] Ofloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[4][5] This leads to an accumulation of double-strand DNA breaks, which stalls the replication fork and ultimately triggers cell death.[4]

-

Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV serves as the primary target.[6] The main function of this enzyme is to separate the interlinked daughter DNA molecules (catenanes) following a round of replication.[2][4] By inhibiting topoisomerase IV, Ofloxacin prevents the proper segregation of newly replicated chromosomes into daughter cells, which effectively blocks cell division and leads to bacterial death.

Ofloxacin exhibits a significantly higher affinity for bacterial DNA gyrase than for its mammalian counterparts, which contributes to its selective toxicity and therapeutic utility.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of Ofloxacin on the bacterial DNA replication cycle.

Caption: Ofloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Quantitative Efficacy Data

The in vitro potency of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The tables below summarize the MIC values for Ofloxacin against common bacterial pathogens and quality control strains.

Table 1: Ofloxacin MIC Values for Common Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Enterobacteriaceae | 0.125 | 1.0 |

| Pseudomonas aeruginosa | 1.0 | 4.0 |

| Staphylococcus aureus | 0.12 - 0.5 | - |

| Enterococcus faecalis | 1.0 - 4.0 | - |

Data sourced from multiple in vitro studies.[7][8] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 2: Ofloxacin Quality Control MIC Ranges

| Quality Control Strain | ATCC Number | CLSI Recommended MIC Range (µg/mL) |

|---|---|---|

| Escherichia coli | 25922 | 0.03 - 0.06 |

| Staphylococcus aureus | 29213 | 0.12 - 0.5 |

| Pseudomonas aeruginosa | 27853 | 1.0 - 4.0 |

| Enterococcus faecalis | 29212 | 1.0 - 4.0 |

| Neisseria gonorrhoeae | 49226 | 0.004 - 0.03 |

Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]

Experimental Protocols

The determination of MIC is a critical experiment for assessing the activity of an anti-infective agent. The standard method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the Broth Microdilution Assay.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of Ofloxacin in a suitable solvent (e.g., water or DMSO).

-

Perform a serial two-fold dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a gradient of concentrations. These dilutions are typically prepared in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an overnight agar plate.

-

Suspend the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

-

Inoculation and Incubation:

-

Result Interpretation:

-

Following incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of Ofloxacin at which there is no visible growth, as observed by the naked eye.[12]

-

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the Broth Microdilution Assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ofloxacin - Wikipedia [en.wikipedia.org]

- 3. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 5. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ofloxacin: in vitro activity against recently isolated gram-negative bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ofloxacin susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Bacterial culture and minimum inhibitory concentration (MIC) experiments [bio-protocol.org]

- 12. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Initial Screening and Evaluation of Anti-infective Agent 3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential methodologies and strategic considerations for the initial screening and evaluation of a novel anti-infective candidate, designated here as "Anti-infective agent 3." The document outlines a systematic approach, beginning with preliminary in vitro assessments of antimicrobial activity and cytotoxicity, and progressing to in vivo efficacy models. The protocols and data presentation formats are designed to facilitate clear, comparative analysis and to support informed decision-making in the early stages of drug development.

Introduction to Anti-infective Drug Discovery

The discovery and development of new anti-infective agents are critical to combat the growing threat of antimicrobial resistance.[1][2] The initial screening and evaluation phase is a crucial step in identifying promising lead compounds with potent and selective antimicrobial activity. This process involves a tiered approach, starting with broad in vitro screening against a panel of relevant microorganisms, followed by more detailed characterization of the lead candidates, including determination of their potency, spectrum of activity, and potential for cytotoxicity. Promising candidates from in vitro studies are then advanced to in vivo models to assess their efficacy in a physiological context.

This guide focuses on the foundational assays and workflows necessary to build a robust preclinical data package for a novel anti-infective agent.

In Vitro Screening and Evaluation

The primary goal of in vitro screening is to determine the intrinsic antimicrobial activity of a test compound and to assess its selectivity for microbial cells over host cells.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] It is a fundamental parameter for assessing the potency of a new anti-infective agent. Several methods can be employed for MIC determination, with broth microdilution being the most common high-throughput method.[3][5]

Table 1: Comparison of Common Methods for MIC Determination

| Method | Principle | Advantages | Disadvantages |

| Broth Microdilution | Serial dilution of the agent in a liquid growth medium in a multi-well plate. | High-throughput, quantitative (provides an MIC value), cost-effective.[5] | Requires specialized equipment for high-throughput screening. |

| Agar Dilution | Serial dilution of the agent incorporated into solid agar plates. | Can test multiple strains simultaneously, provides a clear endpoint. | More labor-intensive than broth microdilution. |

| Disk Diffusion (Kirby-Bauer) | An antibiotic-impregnated disk is placed on an agar plate inoculated with the test organism; the diameter of the zone of inhibition is measured.[6][7][8] | Simple, low-cost, widely used for susceptibility testing.[3] | Not quantitative (provides a qualitative result of susceptible, intermediate, or resistant), less precise than dilution methods.[3] |

| Gradient Diffusion (E-test) | A strip with a predefined gradient of antibiotic is placed on an agar plate; the MIC is read where the zone of inhibition intersects the strip. | Provides a quantitative MIC value, simple to perform. | More expensive than other methods. |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).[9]

-

Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Stock solution of this compound of known concentration.

-

-

Procedure:

-

Dispense 50 µL of sterile broth into all wells of the microtiter plate.

-

Add 50 µL of the stock solution of this compound to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of decreasing concentrations of the agent.

-

Prepare a bacterial suspension in broth and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well with 50 µL of the diluted bacterial suspension.

-

Include a positive control (wells with bacteria and no agent) and a negative control (wells with broth only).

-

Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of this compound that shows no visible turbidity (growth) in the well.

-

Results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] This assay is a logical follow-up to the MIC assay to determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol: MBC Determination

-

Procedure:

-

Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot-plate the aliquot onto a fresh agar plate that does not contain any anti-infective agent.

-

Incubate the agar plate under appropriate conditions to allow for bacterial growth.

-

-

Data Analysis:

-

The MBC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculturing onto antibiotic-free agar.

-

Time-Kill Kinetics Assay

Time-kill assays provide information on the dynamic interaction between an antimicrobial agent and a microbial strain over time.[3][11] These studies can reveal whether the killing effect is concentration-dependent or time-dependent.[3]

Experimental Protocol: Time-Kill Assay

-

Procedure:

-

Prepare flasks containing broth with the test organism at a starting inoculum of approximately 5 x 10^5 CFU/mL.

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control flask with no agent.

-

Incubate the flasks at the appropriate temperature with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots and plate them onto agar to determine the number of viable bacteria (CFU/mL).

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each concentration of the agent.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

-

Cytotoxicity Assays

It is essential to assess the potential toxicity of a new anti-infective agent to mammalian cells to determine its therapeutic index.

Table 2: Common In Vitro Cytotoxicity Assays

| Assay | Principle | Endpoint Measured |

| MTT/XTT Assay | Reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product. | Cell viability/proliferation |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells. | Cell membrane integrity |

| AlamarBlue (Resazurin) Assay | Reduction of resazurin to the fluorescent resorufin by viable cells.[5] | Cell viability/metabolic activity |

| Trypan Blue Exclusion | Staining of non-viable cells with a damaged membrane by trypan blue dye. | Cell viability |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Procedure:

-

Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HepG2) at a predetermined density and allow the cells to adhere overnight.

-

Remove the culture medium and add fresh medium containing serial dilutions of this compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the agent) and a positive control for toxicity (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the agent relative to the vehicle control.

-

Determine the CC50 (the concentration that causes 50% cytotoxicity) by plotting the percentage of cell viability against the log of the agent's concentration.

-

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a living organism.[12] Animal models of infection are crucial for assessing the pharmacokinetic and pharmacodynamic properties of a new anti-infective agent.[13]

Animal Models of Infection

The choice of animal model depends on the target pathogen and the type of infection being studied. Common models include murine models of sepsis, thigh infection, pneumonia, and urinary tract infection.[14]

Table 3: Common In Vivo Efficacy Parameters

| Parameter | Description |

| Survival | Monitoring the survival rate of infected animals treated with the agent compared to a control group. |

| Bacterial/Viral/Fungal Load | Quantifying the number of microorganisms in target organs (e.g., blood, spleen, lungs) at different time points.[14] |

| Clinical Scores | Assessing the physical signs of illness in the animals (e.g., weight loss, activity level, ruffled fur). |

| Biomarkers of Inflammation | Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples.[14] |

| Histopathology | Microscopic examination of tissue samples to assess the extent of tissue damage and inflammation.[14] |

Experimental Protocol: Murine Sepsis Model

-

Procedure:

-

Induce sepsis in mice by intraperitoneal injection of a standardized lethal or sub-lethal dose of the target bacterium.

-

Administer this compound at various doses and schedules (e.g., single dose, multiple doses) via a relevant route (e.g., intravenous, oral).

-

Include a control group of infected animals that receive a vehicle.

-

Monitor the animals for survival over a period of several days.

-

In a separate cohort of animals, collect blood and/or target organs at specified time points to determine the bacterial load.

-

-

Data Analysis:

-

Plot Kaplan-Meier survival curves to compare the survival rates between the treated and control groups.

-

Compare the bacterial loads in the blood and organs of treated and control animals.

-

A significant increase in survival and a significant reduction in bacterial load in the treated groups indicate in vivo efficacy.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

Caption: A generalized workflow for the initial screening and evaluation of a novel anti-infective agent.

Caption: The experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound targeting bacterial cell wall synthesis.

Conclusion

The initial screening and evaluation of a novel anti-infective agent is a systematic process that requires a combination of in vitro and in vivo assays. The methodologies outlined in this guide provide a robust framework for identifying and characterizing promising lead compounds. By carefully designing and executing these studies, researchers can generate the critical data needed to support the advancement of new anti-infective therapies.

References

- 1. New approaches for anti-infective drug discovery: antibiotics, vaccines and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Artificial intelligence revolutionizes anti-infective drug discovery: From target identification to lead optimization | EurekAlert! [eurekalert.org]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro activity of antibacterial drugs and clinical practice | Drug and Therapeutics Bulletin [dtb.bmj.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiotic - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. mdpi.com [mdpi.com]

- 12. In Vivo Models - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 13. criver.com [criver.com]

- 14. vibiosphen.com [vibiosphen.com]

In Vitro Antibacterial Spectrum of Anti-infective Agent 3: A Technical Guide

For Research and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro antibacterial spectrum and characteristics of the novel investigational compound, Anti-infective agent 3. Data on its activity against a broad panel of Gram-positive and Gram-negative bacteria are presented. Detailed experimental protocols for antimicrobial susceptibility testing and visualizations of the experimental workflow and the agent's proposed mechanism of action are included to support further research and development efforts.

Introduction

This compound is a novel synthetic small molecule currently under investigation for its broad-spectrum antibacterial properties. Preliminary studies suggest that its mechanism of action involves the targeted inhibition of bacterial cell wall synthesis, a pathway critical for bacterial viability.[1][2] This guide summarizes the current understanding of its in vitro activity, providing key data and methodologies for researchers in the field.

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound was evaluated against a diverse panel of clinical isolates and reference strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using standard broth microdilution methods.[3][4]

Activity Against Gram-Positive Bacteria

This compound demonstrates potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) species. The MIC values, summarized below, indicate strong inhibitory effects.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (n=100) | 0.5 | 1 | 0.25 - 2 |

| Methicillin-Resistant S. aureus (MRSA) (n=75) | 1 | 2 | 0.5 - 4 |

| Streptococcus pneumoniae (n=80) | 0.25 | 0.5 | 0.12 - 1 |

| Enterococcus faecalis (n=60) | 1 | 4 | 0.5 - 8 |

| Vancomycin-Resistant E. faecium (VRE) (n=50) | 2 | 4 | 1 - 8 |

-

MIC₅₀: The concentration that inhibited 50% of the tested isolates.

-

MIC₉₀: The concentration that inhibited 90% of the tested isolates.

Activity Against Gram-Negative Bacteria

The agent also exhibits significant activity against several clinically important Gram-negative bacteria. While generally less potent than against Gram-positives, the MIC values are promising for specific pathogens.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism (No. of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (n=120) | 4 | 16 | 2 - 32 |

| Klebsiella pneumoniae (n=90) | 8 | 32 | 4 - 64 |

| Pseudomonas aeruginosa (n=100) | 16 | >64 | 8 - >64 |

| Haemophilus influenzae (n=55) | 2 | 4 | 1 - 8 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Protocol Overview:

-

Preparation of Antimicrobial Agent: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.[4]

-

Serial Dilution: A two-fold serial dilution of the stock solution was prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly within 96-well microtiter plates.[6]

-

Bacterial Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]

-

Inoculation and Incubation: The microtiter plates containing the serially diluted agent were inoculated with the prepared bacterial suspension. Plates were incubated under ambient air at 35-37°C for 16-20 hours.[3]

-

MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.[4] Control wells, including a growth control (no agent) and a sterility control (no bacteria), were included in every assay.[7]

Proposed Mechanism of Action

This compound is hypothesized to act by inhibiting a key enzymatic step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][8] Specifically, it is believed to target Penicillin-Binding Proteins (PBPs), which are responsible for the final transpeptidation step that cross-links the peptidoglycan strands, thereby ensuring cell wall integrity.[2][9]

By blocking this critical step, the agent compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death. This targeted action is consistent with its observed bactericidal effects in time-kill assays.

Conclusion

This compound demonstrates promising broad-spectrum in vitro antibacterial activity against a variety of clinically relevant Gram-positive and Gram-negative pathogens. Its potency against drug-resistant strains like MRSA and VRE makes it a compelling candidate for further preclinical and clinical development. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers dedicated to advancing novel anti-infective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacterial cell wall synthesis: new insights from localization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

preliminary characterization of Anti-infective agent 3's chemical properties

Disclaimer: Specific chemical property data for "Anti-infective agent 3" is not publicly available. The following is a representative technical guide for a hypothetical compound with this designation, intended for research and drug development professionals. The experimental protocols described are based on standard methodologies for the characterization of novel chemical entities.

This guide provides a preliminary characterization of the core chemical properties of this compound, a compound with demonstrated antiparasitic and antimycobacterial activities. Understanding these properties is crucial for its development as a therapeutic agent.

Chemical Properties

A summary of the key chemical properties of this compound is presented below. These properties are fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Method |

| Solubility | ||

| Aqueous (pH 7.4) | 0.05 mg/mL | Shake-flask method |

| DMSO | >100 mg/mL | Visual Inspection |

| Ethanol | 25 mg/mL | Visual Inspection |

| pKa | 8.2 (basic) | Potentiometric Titration |

| Lipophilicity (LogP) | 3.5 | Shake-flask method |

| Chemical Stability | HPLC | |

| Aqueous (pH 7.4, 25°C) | t₁/₂ ≈ 48 hours | |

| Solid (25°C) | > 98% remaining after 3 months |

Experimental Protocols

Detailed methodologies for the determination of the key chemical properties are provided below.

2.1. Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of this compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A sample of the supernatant is carefully removed, diluted, and the concentration of the dissolved agent is determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

2.2. pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined by potentiometric titration.

-

Sample Preparation: A precise amount of this compound is dissolved in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.

-

Replicates: A minimum of three titrations are performed to obtain an average pKa value and standard deviation.

2.3. Lipophilicity (LogP) Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of the lipophilicity of a compound.

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the agent between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2.4. Chemical Stability Assessment (HPLC-Based Assay)

The stability of this compound in an aqueous solution is evaluated over time.

-

Sample Preparation: A stock solution of this compound is prepared in an aqueous buffer (pH 7.4) at a known concentration.

-

Incubation: Aliquots of the solution are stored at a controlled temperature (e.g., 25°C) and protected from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), a sample is withdrawn and analyzed by a stability-indicating HPLC method.

-

Data Analysis: The percentage of the remaining this compound is plotted against time. The half-life (t₁/₂) is calculated from the degradation kinetics.

Visualizations

3.1. Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an anti-infective agent, leading to the inhibition of a critical bacterial process.

3.2. Experimental Workflow

The diagram below outlines the general workflow for the preliminary chemical characterization of a new anti-infective agent.

Identifying the Molecular Target of Daptomycin ("Anti-infective agent 3") in Bacteria

A Technical Guide for Drug Development Professionals

This guide provides an in-depth overview of the experimental approaches used to identify and characterize the molecular target of the cyclic lipopeptide antibiotic, daptomycin. For the purposes of this document, daptomycin will be referred to as "Anti-infective agent 3." This agent exhibits potent bactericidal activity, particularly against Gram-positive bacteria, by disrupting cell membrane function.

Overview of this compound (Daptomycin)

This compound (daptomycin) is a cyclic lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is distinct from many other antibiotics as it targets the bacterial cell membrane, leading to rapid depolarization and cell death. A key characteristic of its activity is its dependence on the presence of calcium ions.

Elucidation of the Molecular Target

The primary molecular target of this compound is the bacterial cell membrane. Unlike agents that inhibit specific enzymes or protein synthesis, its bactericidal effect is mediated through the disruption of cell membrane integrity and function. This was determined through a series of key experiments that demonstrated its effects on membrane potential and its interaction with membrane phospholipids.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of the agent that prevents visible growth of a bacterium.

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.25 - 1.0 | |

| Staphylococcus aureus (MRSA) | Mu50 | 0.5 - 2.0 | |

| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0 | |

| Enterococcus faecium (VRE) | VanA | 2.0 - 4.0 | |

| Streptococcus pneumoniae | ATCC 49619 | 0.12 - 0.5 |

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against common Gram-positive pathogens.

Impact on Bacterial Cell Membrane Potential

A crucial set of experiments in identifying the target of this compound involved measuring its effect on bacterial cell membrane potential. The agent was found to cause rapid and significant membrane depolarization in a calcium-dependent manner. This depolarization disrupts essential cellular processes that rely on the proton motive force, leading to a cessation of protein, DNA, and RNA synthesis, and ultimately, cell death.

| Assay Parameter | Condition | Result |

| Membrane Potential | S. aureus cells + Agent 3 + Ca2+ | Rapid and complete depolarization |

| Membrane Potential | S. aureus cells + Agent 3 (No Ca2+) | No significant change in potential |

| K+ Efflux | S. aureus cells + Agent 3 + Ca2+ | Rapid efflux of intracellular potassium |

Table 2: Summary of experimental findings on the effect of this compound on bacterial cell membrane function.

Key Experimental Protocols

The following sections detail the methodologies for two fundamental experiments used to characterize the activity of this compound.

Protocol: Broth Microdilution for MIC Determination

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

This compound stock solution

-

Calcium chloride (CaCl2) solution

Procedure:

-

Prepare Agent Dilutions: Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. Ensure the final concentration of Ca2+ in the broth is 50 mg/L.

-

Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the agent dilutions. Include a positive control well (no agent) and a negative control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Protocol: Membrane Potential Assay

This protocol measures changes in bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). This dye accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization leads to the release of the dye into the medium, resulting in a measurable increase in fluorescence.

Materials:

-

Bacterial cells (e.g., S. aureus) harvested in mid-logarithmic phase

-

HEPES buffer

-

Glucose

-

DiSC3(5) fluorescent dye

-

This compound solution

-

Calcium chloride (CaCl2) solution

-

Fluorometer

Procedure:

-

Cell Preparation: Wash and resuspend bacterial cells in HEPES buffer.

-

Dye Loading: Add glucose (to energize the cells) and DiSC3(5) to the cell suspension. Allow the cells to incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake and a polarized membrane.

-

Initiate Measurement: Place the cuvette in a fluorometer and begin recording fluorescence intensity (Excitation: ~622 nm, Emission: ~670 nm).

-

Agent Addition: Add CaCl2 to the required final concentration, followed by the addition of this compound.

-

Data Acquisition: Continuously record the fluorescence signal. A rapid increase in fluorescence intensity indicates membrane depolarization.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental logic and the proposed mechanism of action for this compound.

Technical Whitepaper: Early-Stage Efficacy of Anti-infective Agent 3 (AIA-3)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the early-stage, preclinical data on the efficacy of Anti-infective Agent 3 (AIA-3), a novel synthetic compound under investigation for its anti-bacterial properties. AIA-3 has demonstrated potent activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains. The primary mechanism of action is hypothesized to be the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication. This whitepaper summarizes the in vitro efficacy, selectivity, and preliminary mechanism of action studies. All experimental protocols and data are presented to facilitate independent review and replication.

Quantitative Efficacy Data

The in vitro activity of AIA-3 was evaluated against a diverse panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined, and cytotoxicity was assessed against common mammalian cell lines to establish a preliminary selectivity index.

Table 1: Minimum Inhibitory Concentration (MIC) of AIA-3 Against Select Bacterial Strains

| Bacterial Strain | Strain ID | Resistance Profile | AIA-3 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.5 | 0.25 |

| Staphylococcus aureus | ATCC BAA-1717 | Methicillin-Resistant (MRSA) | 1 | > 32 |

| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 2 | 1 |

| Enterococcus faecium | ATCC 700221 | Vancomycin-Resistant (VRE) | 2 | > 32 |

| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.25 | 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 4 | 0.5 |

| Escherichia coli | ATCC 25922 | Wild-Type | 8 | 0.015 |

Table 2: Cytotoxicity and Selectivity Index of AIA-3

| Cell Line | Cell Type | AIA-3 CC₅₀ (µM) | Selectivity Index (SI)¹ |

| HEK293 | Human Embryonic Kidney | > 128 | > 256 |

| HepG2 | Human Hepatocellular Carcinoma | > 128 | > 256 |

¹ Selectivity Index (SI) calculated as CC₅₀ / MIC against S. aureus (MRSA, ATCC BAA-1717). A higher SI indicates greater selectivity for the bacterial target over mammalian cells.

Key Experimental Protocols

Detailed methodologies for the primary assays are provided below.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) for 18-24 hours. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: AIA-3 is solubilized in 100% DMSO to create a 10 mg/mL stock solution. Serial two-fold dilutions are prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Assay Plate Setup: In a 96-well microtiter plate, 100 µL of each compound dilution is added. 100 µL of the prepared bacterial inoculum is then added to each well.

-

Controls: Positive control wells (bacteria, no compound) and negative control wells (broth, no bacteria) are included on each plate.

-

Incubation: Plates are incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

-

MIC Reading: The MIC is determined as the lowest concentration of AIA-3 that completely inhibits visible bacterial growth.

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: HEK293 and HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: Stock solutions of AIA-3 are serially diluted in cell culture medium. The medium from the seeded plates is aspirated, and 100 µL of the compound dilutions are added to the wells.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC₅₀) is calculated by fitting the dose-response curve using non-linear regression.

Visualizations: Pathways and Workflows

Hypothesized Mechanism of Action

AIA-3 is proposed to inhibit bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), which are essential for bacterial DNA replication, transcription, and repair. This dual-targeting mechanism is anticipated to contribute to its potent activity and a lower propensity for resistance development.

Caption: Hypothesized dual-inhibition mechanism of AIA-3 on bacterial DNA topoisomerases.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process to ensure reproducibility and accuracy in assessing the potency of an anti-infective agent.

Caption: Standardized workflow for the broth microdilution MIC assay.

Logic for Hit-to-Lead Progression

The decision to advance a compound from a "hit" to a "lead" candidate depends on a multi-parameter assessment of its efficacy, selectivity, and preliminary safety profile.

Caption: Decision-making logic for advancing AIA-3 from hit to lead status.

The Novelty of the 2-Arylnaphthoquinone Scaffold in Anti-Infective Agent 3: A Technical Deep Dive

For Immediate Release

Graz, Austria – In the ongoing battle against infectious diseases, the emergence of drug-resistant pathogens necessitates the exploration of novel chemical architectures for the development of new therapeutic agents. A promising development in this area is the emergence of Anti-infective agent 3, a molecule built upon a 2-arylnaphthoquinone scaffold. This technical guide explores the novelty of this chemical framework, detailing its synthesis, biological activity, and the experimental protocols used in its evaluation, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, also identified as compound 3l in the primary literature, demonstrates significant potential in combating parasitic and mycobacterial infections. Its core structure, a 1,4-naphthoquinone ring substituted at the 2-position with an aryl group, represents a strategic evolution of a known pharmacophore. While the 1,4-naphthoquinone nucleus is present in several existing anti-infective agents, the specific introduction of diverse aryl moieties via a palladium-catalyzed Suzuki cross-coupling reaction has unlocked new avenues for potency and selectivity.

The novelty of this scaffold lies in the systematic exploration of the 2-position, which has been shown to be crucial for modulating the biological activity of this class of compounds. The research leading to the development of this compound has demonstrated that substitutions on the appended aryl ring, particularly with pyridine and pyrimidine rings, can significantly enhance antiplasmodial potency. Furthermore, the presence of (pseudo)halogenated aryl groups has been linked to a pronounced effect against mycobacteria, suggesting a potential mechanism involving the inhibition of mycobacterial efflux pumps.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and a selection of its analogues, highlighting the structure-activity relationships within this series.

| Compound | R | P. falciparum (NF54) IC50 (µM) | T. b. rhodesiense (STIB900) IC50 (µM) | M. smegmatis (mc² 155) MIC (µg/mL) | L6 Cells IC50 (µM) | SI (P.f.) | SI (T.b.r.) |

| 3a | phenyl | >10 | 1.2 | >64 | 25.1 | - | 20.9 |

| 3b | 4-fluorophenyl | 2.8 | 0.25 | 16 | 15.8 | 5.6 | 63.2 |

| 3c | 4-chlorophenyl | 2.1 | 0.18 | 8 | 12.5 | 6.0 | 69.4 |

| 3d | 4-bromophenyl | 2.3 | 0.19 | 8 | 11.7 | 5.1 | 61.6 |

| 3e | 4-(trifluoromethyl)phenyl | 1.5 | 0.15 | 8 | 9.8 | 6.5 | 65.3 |

| 3f | 4-methoxyphenyl | 4.2 | 0.45 | >64 | 20.3 | 4.8 | 45.1 |

| 3g | furan-2-yl | 5.8 | 0.75 | >64 | 22.4 | 3.9 | 29.9 |

| 3h | benzofuran-2-yl | >10 | 1.5 | >64 | 28.1 | - | 18.7 |

| 3i | quinolin-3-yl | 0.85 | 0.09 | 32 | 8.9 | 10.5 | 98.9 |

| 3j | pyridin-2-yl | 0.52 | 0.06 | 64 | 7.5 | 14.4 | 125.0 |

| 3k | pyridin-3-yl | 0.65 | 0.07 | 32 | 8.2 | 12.6 | 117.1 |

| 3l (this compound) | pyridin-4-yl | 0.47 | 0.13 | 4 | 6.8 | 14.5 | 52.3 |

| 3m | pyrimidin-5-yl | 0.35 | 0.04 | 16 | 5.9 | 16.9 | 147.5 |

| 3n | 1-methyl-1H-pyrazol-4-yl | 1.8 | 0.22 | >64 | 14.7 | 8.2 | 66.8 |

| 3o | thiophen-2-yl | 3.5 | 0.38 | 32 | 18.2 | 5.2 | 47.9 |

| 3p | thiophen-3-yl | 4.1 | 0.42 | 64 | 19.5 | 4.8 | 46.4 |

| 3q | naphthalen-2-yl | 2.5 | 0.28 | >64 | 16.3 | 6.5 | 58.2 |

| 3r | biphenyl-4-yl | 1.9 | 0.21 | 16 | 11.2 | 5.9 | 53.3 |

IC50: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration. SI: Selectivity Index (IC50 in L6 cells / IC50 in parasite). Data sourced from Kalt MM, et al. Eur J Med Chem. 2020 Dec 1;207:112837.[1]

Experimental Protocols

General Synthesis of 2-Arylnaphthoquinones (3a-r)

A mixture of 2-bromo-1,4-naphthoquinone (1.0 eq.), the respective boronic acid (1.1 eq.), palladium(II) acetate (0.02 eq.), and potassium carbonate (3.0 eq.) in a 10:1 mixture of toluene and water was heated under reflux for 1.5 to 4 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 2-arylnaphthoquinone.

In vitro Antiprotozoal Activity against Plasmodium falciparum

The antiplasmodial activity was determined using a [³H]-hypoxanthine incorporation assay with the drug-sensitive NF54 strain of P. falciparum. The parasites were cultured in human red blood cells in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, and 10% human serum. Serial dilutions of the test compounds were added to the parasite cultures in 96-well plates and incubated for 48 hours. [³H]-hypoxanthine was then added, and the plates were incubated for another 24 hours. The cells were harvested, and the incorporated radioactivity was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.

In vitro Antiprotozoal Activity against Trypanosoma brucei rhodesiense

The activity against T. b. rhodesiense (STIB900) was assessed using a resazurin-based assay. The trypanosomes were cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, and 1% penicillin/streptomycin. The test compounds were serially diluted in 96-well plates, and the trypanosomes were added. After 70 hours of incubation, resazurin solution was added, and the plates were incubated for a further 2-4 hours. The fluorescence was measured using a microplate reader, and the IC50 values were determined from the resulting dose-response curves.

In vitro Antimycobacterial Activity against Mycobacterium smegmatis

The antimycobacterial activity was evaluated against M. smegmatis mc² 155 using a microplate Alamar blue assay (MABA). The bacteria were grown in Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and Tween 80. The compounds were serially diluted in 96-well plates, and the bacterial suspension was added. The plates were incubated at 37 °C for 48 hours. Alamar blue solution was then added, and the plates were incubated for another 12-24 hours. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that prevented a color change from blue to pink.

Cytotoxicity Assay against L6 Cells

The cytotoxicity of the compounds was assessed against rat skeletal myoblast L6 cells using a resazurin-based assay. The cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. The cells were seeded in 96-well plates and allowed to attach overnight. The test compounds were then added in serial dilutions, and the plates were incubated for 72 hours. Resazurin solution was added, and after 2-4 hours of incubation, the fluorescence was measured. The IC50 values were calculated from the dose-response data.

Visualizations

Logical Relationship of Scaffold Novelty

References

Literature Review of Compounds Structurally and Functionally Similar to Penicillin

A Technical Guide for Researchers in Drug Development

This technical guide provides a comprehensive literature review of anti-infective agents that are structurally and functionally related to penicillin. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of these compounds, including their mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction to Penicillin and its Analogs

Penicillin, the first discovered β-lactam antibiotic, revolutionized medicine by providing an effective treatment for bacterial infections. Its core chemical structure, the penam nucleus, consists of a thiazolidine ring fused to a β-lactam ring, with a variable acyl side chain attached to the 6-amino position. This side chain largely determines the antibacterial spectrum and pharmacokinetic properties of the specific penicillin derivative.

Structurally similar compounds, often referred to as penicillin analogs or derivatives, are semi-synthetic modifications of the natural penicillin nucleus, 6-aminopenicillanic acid (6-APA).[1] These modifications are designed to overcome the limitations of natural penicillins, such as their narrow spectrum of activity and susceptibility to bacterial resistance mechanisms, primarily the production of β-lactamase enzymes.[2][3][4] Major classes of penicillin analogs include:

-

Antistaphylococcal Penicillins: (e.g., Methicillin, Oxacillin, Cloxacillin, Dicloxacillin) These compounds have bulky side chains that protect the β-lactam ring from degradation by staphylococcal β-lactamases.

-

Aminopenicillins: (e.g., Ampicillin, Amoxicillin) These analogs feature an amino group on the acyl side chain, which enhances their ability to penetrate the outer membrane of Gram-negative bacteria, thus broadening their spectrum of activity.

-

Antipseudomonal Penicillins: (e.g., Piperacillin) These are extended-spectrum penicillins with enhanced activity against Pseudomonas aeruginosa and other challenging Gram-negative pathogens.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins and their analogs exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[2][5] Peptidoglycan, a rigid polymer unique to bacteria, is essential for maintaining cell shape and integrity, protecting the cell from osmotic lysis.

The key targets of β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[4] These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are responsible for the cross-linking of peptidoglycan chains. The β-lactam ring of penicillin mimics the D-alanyl-D-alanine moiety of the natural PBP substrate.[6] This structural similarity allows the antibiotic to bind to the active site of the PBP, leading to the acylation and irreversible inactivation of the enzyme.[4] The inhibition of PBPs disrupts the synthesis and remodeling of the cell wall, ultimately leading to cell lysis and bacterial death.[2][4]

Signaling Pathway: Bacterial Peptidoglycan Synthesis and Inhibition by Penicillin

The following diagram illustrates the key stages of bacterial peptidoglycan synthesis and the point of inhibition by penicillin.

Caption: Bacterial peptidoglycan synthesis pathway and its inhibition by penicillin.

Quantitative Data on Efficacy

The in vitro efficacy of penicillin and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes representative MIC values for various penicillin derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Antibiotic | Class | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Penicillin G | Natural Penicillin | 0.06 - 0.5 | >16 (Resistant) | >32 (Resistant) |

| Oxacillin | Antistaphylococcal | 0.25 - 2 | >2 (Resistant) | >32 (Resistant) |

| Cloxacillin | Antistaphylococcal | 0.25 - 1 | >2 (Resistant) | >32 (Resistant) |

| Dicloxacillin | Antistaphylococcal | 0.12 - 0.5 | >2 (Resistant) | >32 (Resistant) |

| Ampicillin | Aminopenicillin | 0.25 - 2 | >16 (Resistant) | 2 - 8 |

| Amoxicillin | Aminopenicillin | 0.25 - 2 | >16 (Resistant) | 2 - 8 |

| Piperacillin | Antipseudomonal | 0.5 - 4 | >16 (Resistant) | 1 - 4 |

Note: MIC values can vary depending on the specific strain and testing methodology. MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus. Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Synthesis of Penicillin Analogs: Enzymatic Synthesis of Ampicillin

The industrial synthesis of many semi-synthetic penicillins has shifted from chemical methods to more environmentally friendly enzymatic processes.[10] The following protocol describes the enzymatic synthesis of ampicillin from 6-aminopenicillanic acid (6-APA) and D-phenylglycine methyl ester (PGME) using immobilized penicillin G acylase.[5][11]

Materials:

-

Immobilized Penicillin G acylase (e.g., from E. coli)

-

6-aminopenicillanic acid (6-APA)

-

D-phenylglycine methyl ester (PGME)

-

Phosphate buffer (0.1 M, pH 6.5)

-

2N HCl

-

Bioreactor with pH and temperature control

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a reaction mixture in a bioreactor containing 50 mL of 0.1 M phosphate buffer (pH 6.5).

-

Add 100 mM 6-APA and 300 mM PGME to the buffer.

-

Maintain the temperature of the reaction mixture at 35°C with constant stirring (e.g., 200 rpm).

-

Initiate the reaction by adding a known quantity of immobilized penicillin G acylase (e.g., 15 U/100 µg).

-

Monitor and maintain the pH of the reaction at 6.5 by the controlled addition of 2N HCl.

-

Take samples at regular intervals to determine the concentration of ampicillin, 6-APA, and PGME using HPLC.

-

The reaction is typically monitored for several hours until maximum yield is achieved.

-

After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

-

The product, ampicillin, can be purified from the reaction mixture using standard chromatographic techniques.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[3]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the antibiotic to be tested

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Microplate reader or a light box for visual inspection

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a series of twofold serial dilutions of the antibiotic stock solution in CAMHB directly in the wells of a 96-well microtiter plate. b. The final volume in each well is typically 100 µL. c. Include a positive control well (CAMHB with inoculum, no antibiotic) and a negative control well (CAMHB only).

-

Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: a. Inoculate each well (except the negative control) with 10 µL of the diluted bacterial suspension.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. After incubation, examine the plate for bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualizations

Experimental Workflow: Screening for New Penicillin Analogs

The following diagram outlines a typical workflow for the discovery and initial evaluation of new penicillin analogs.

Caption: A generalized workflow for the screening of new penicillin analogs.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. researchgate.net [researchgate.net]

- 5. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a critical metric in the assessment of a new anti-infective agent's potency and is a key parameter in predicting clinical efficacy. This document provides a detailed protocol for determining the MIC of Anti-infective Agent 3 against a panel of relevant microorganisms. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

This compound is a novel synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination. This protocol outlines the broth microdilution method, a widely used and reproducible technique for MIC determination.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the agent that completely inhibits the growth of the organism as detected by the unaided eye.[6][7]

Materials and Equipment

-

This compound (powder form, with known purity)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipettes and sterile tips

-

Sterile reagent reservoirs

-

Spectrophotometer

-

Vortex mixer

-

35°C ± 2°C incubator

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

0.5 McFarland turbidity standard

Experimental Protocol: Broth Microdilution Method

Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in DMSO. Ensure the agent is completely dissolved.

-

Further dilutions will be made from this stock solution.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.

-

In a sterile tube containing saline or broth, suspend the colonies to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[2]

Preparation of Microtiter Plates

-

Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

In the first column, add 100 µL of the appropriate concentration of this compound (this will be the highest concentration in the dilution series).

-

Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

Column 11 will serve as a growth control (no drug), and column 12 will be a sterility control (no bacteria).

Inoculation and Incubation

-

Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL. Do not inoculate column 12.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results

-

After incubation, examine the plate for turbidity. A button of growth at the bottom of the well or turbidity indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.[2][8]

-

The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.

-

The MIC for the QC strains should fall within the acceptable ranges established by CLSI to validate the experiment.

Data Presentation

The results of the MIC testing for this compound against various bacterial strains are summarized in the table below. The interpretation of the MIC values is based on the hypothetical breakpoints established for this agent.

| Microorganism | Strain | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 0.5 | Susceptible |

| Staphylococcus aureus | Clinical Isolate 1 | 1 | Susceptible |

| Escherichia coli | ATCC 25922 | 0.25 | Susceptible |

| Escherichia coli | Clinical Isolate 2 | 4 | Intermediate |

| Pseudomonas aeruginosa | ATCC 27853 | 2 | Susceptible |

| Pseudomonas aeruginosa | Clinical Isolate 3 | 8 | Resistant |

Hypothetical Breakpoints for this compound:

Visualizations

Caption: Experimental workflow for the broth microdilution MIC assay.

References

- 1. droracle.ai [droracle.ai]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 4. goums.ac.ir [goums.ac.ir]

- 5. iacld.com [iacld.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. idexx.com [idexx.com]

Application Notes and Protocols: Time-Kill Assay for Anti-infective Agent 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a dynamic method used in microbiology to assess the in vitro antimicrobial activity of a test agent against a specific microorganism over time.[1][2] This technique provides valuable information on the rate of microbial killing, helping to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[3] The data generated from time-kill assays are crucial for the preclinical development of new anti-infective agents, aiding in the determination of their potency and spectrum of activity.[4]

This document provides a detailed protocol for performing a time-kill assay with "Anti-infective agent 3," a novel therapeutic candidate. The protocol is designed to be adaptable for various bacterial strains and can be modified to suit specific research needs.

Principle of the Assay

The core principle of the time-kill assay is to expose a standardized population of a specific microorganism to a known concentration of an antimicrobial agent and then to quantify the number of viable organisms at various time points.[5][6] A standardized inoculum of the test organism is introduced into a liquid growth medium containing the antimicrobial agent at concentrations typically based on its Minimum Inhibitory Concentration (MIC).[7][8] At predetermined intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots of the culture are removed, serially diluted, and plated on agar to determine the number of colony-forming units (CFU) per milliliter.[9][10] The results are then plotted as log10 CFU/mL versus time to generate a time-kill curve.[11]

Experimental Protocols

Materials and Reagents

-

Test Organism: A pure, overnight culture of the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

This compound: Stock solution of known concentration.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid medium.[9]

-

Agar Plates: Tryptic Soy Agar (TSA) or other suitable solid medium.

-

Sterile Saline or Phosphate-Buffered Saline (PBS): For dilutions.

-

Neutralizing Broth (if required): To inactivate the antimicrobial agent before plating.[6]

-

Equipment:

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard.[9] This can be visually compared or measured with a spectrophotometer (e.g., an optical density at 600 nm of 0.08-0.13 for E. coli).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the final test volume.[11]

Assay Procedure

-

Prepare test tubes or flasks for each concentration of this compound to be tested (e.g., 0.5x, 1x, 2x, and 4x MIC), a growth control (no agent), and a sterility control (no bacteria).[8][10]

-

Add the appropriate volume of CAMHB to each tube.

-

Add the required volume of the this compound stock solution to achieve the desired final concentrations.

-

Inoculate each tube (except the sterility control) with the prepared bacterial suspension to reach a final concentration of approximately 5 x 10^5 CFU/mL.

-

Mix the contents of each tube thoroughly.

-

Immediately after inoculation (T=0), remove an aliquot from each tube (including the growth control) for bacterial enumeration.[9]

-

Incubate all tubes at 37°C, preferably in a shaking incubator.[9]

-

At subsequent time points (e.g., 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.[10]

-

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.[9]

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

Data Presentation and Analysis

The data from a time-kill assay are typically presented in both tabular and graphical formats.

Quantitative Data Summary

The raw colony counts are converted to CFU/mL and then logarithmically transformed (log10 CFU/mL). The results should be summarized in a table for clear comparison.

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.69 | 5.70 | 5.68 |

| 2 | 6.50 | 5.50 | 4.80 | 4.10 | 3.50 |

| 4 | 7.80 | 5.30 | 4.10 | 3.20 | <2.00 |

| 6 | 8.90 | 5.10 | 3.50 | <2.00 | <2.00 |

| 8 | 9.20 | 5.20 | 3.10 | <2.00 | <2.00 |

| 12 | 9.50 | 5.80 | 3.90 | <2.00 | <2.00 |

| 24 | 9.60 | 6.90 | 5.10 | <2.00 | <2.00 |

Note: <2.00 indicates the limit of detection.

Interpretation of Results

-

Bactericidal Activity: Generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[3][9]

-

Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count often remaining stable or showing minimal increase.

-

Time-dependent vs. Concentration-dependent killing: The results can indicate whether the killing effect is more influenced by the duration of exposure above the MIC (time-dependent) or by increasing the concentration of the agent (concentration-dependent).[4][12]

Visualizations

Experimental Workflow

Caption: Workflow diagram illustrating the key steps of the time-kill assay.

Hypothetical Mechanism of Action

Caption: Hypothetical mechanism of this compound inhibiting protein synthesis.

References

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. emerypharma.com [emerypharma.com]

- 4. DSpace [helda.helsinki.fi]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]

- 8. actascientific.com [actascientific.com]

- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Efficacy of Anti-infective Agent 3 in Murine Models of MRSA Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of both hospital- and community-acquired infections, presenting a significant therapeutic challenge due to its resistance to broad-spectrum β-lactam antibiotics.[1] The development of new anti-infective agents with novel mechanisms of action is a critical priority. Anti-infective Agent 3 is a novel investigational compound designed to inhibit PBP2x-synthase, a crucial (fictional) enzyme in the MRSA cell wall synthesis pathway. These application notes describe detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of systemic and localized MRSA infection.[1][2] Mice are a well-established experimental model for studying S. aureus infections, including bacteremia, sepsis, and skin and soft tissue infections (SSTIs).[1][3][4]

Signaling Pathway of MRSA Cell Wall Synthesis and Inhibition by this compound

The diagram below illustrates the hypothetical mechanism of action for this compound. It targets and inhibits the PBP2x-synthase enzyme, disrupting the cross-linking of peptidoglycan layers, which is essential for maintaining the structural integrity of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

Caption: Mechanism of this compound targeting PBP2x-synthase.

Experimental Workflow

The general workflow for conducting in vivo efficacy studies is outlined below. This process ensures humane animal handling and yields reproducible data for the assessment of the anti-infective agent. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5][6]

Caption: General experimental workflow for in vivo anti-infective testing.

Protocol 1: Murine Sepsis Model

This model is used to evaluate the efficacy of this compound against a systemic MRSA infection, which often leads to sepsis.[7] The primary endpoint is typically survival, with secondary endpoints including bacterial load in various organs.

Materials

-

Bacterial Strain: MRSA USA300 strain (e.g., LAC).[2]

-

Reagents: Tryptic Soy Broth (TSB), sterile Phosphate-Buffered Saline (PBS), this compound, Vancomycin (positive control), vehicle control.

-

Equipment: Syringes (1 mL), needles (27-gauge), orbital shaker, spectrophotometer, centrifuge, tissue homogenizer.

Methods

-

Inoculum Preparation:

-

Culture MRSA USA300 in TSB overnight at 37°C with shaking.

-

Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.7).[8]

-

Harvest bacteria by centrifugation, wash the pellet twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration should be confirmed by serial dilution and plating.[8]

-

-

Infection Procedure:

-

Inject each mouse intraperitoneally (IP) with 0.2 mL of the MRSA suspension (e.g., 2 x 10⁷ CFU/mouse).[7] This dose may need to be optimized to achieve a lethal infection within a specific timeframe.

-

-